molecular formula C28H30O2 B14254754 2,4,6-Triphenylhexyl 2-methylprop-2-enoate CAS No. 403984-66-7

2,4,6-Triphenylhexyl 2-methylprop-2-enoate

Cat. No.: B14254754
CAS No.: 403984-66-7
M. Wt: 398.5 g/mol
InChI Key: IZZNJZXBEFSBSL-UHFFFAOYSA-N
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Description

2,4,6-Triphenylhexyl 2-methylprop-2-enoate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of three phenyl groups attached to a hexyl chain, which is further connected to a 2-methylprop-2-enoate group. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it a subject of interest in research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Triphenylhexyl 2-methylprop-2-enoate typically involves the esterification of 2,4,6-triphenylhexanol with 2-methylprop-2-enoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified using standard techniques such as distillation or recrystallization to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality of the compound. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

2,4,6-Triphenylhexyl 2-methylprop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,4,6-Triphenylhexyl 2-methylprop-2-enoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4,6-Triphenylhexyl 2-methylprop-2-enoate involves its interaction with specific molecular targets and pathways. The compound’s phenyl groups can engage in π-π interactions with aromatic residues in proteins, potentially modulating their activity. Additionally, the ester group can undergo hydrolysis to release active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Triphenylhexanol: The alcohol precursor used in the synthesis of 2,4,6-Triphenylhexyl 2-methylprop-2-enoate.

    2-Methylprop-2-enoic acid: The acid component used in the esterification reaction.

    Triphenylmethane derivatives:

Uniqueness

This compound is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

403984-66-7

Molecular Formula

C28H30O2

Molecular Weight

398.5 g/mol

IUPAC Name

2,4,6-triphenylhexyl 2-methylprop-2-enoate

InChI

InChI=1S/C28H30O2/c1-22(2)28(29)30-21-27(25-16-10-5-11-17-25)20-26(24-14-8-4-9-15-24)19-18-23-12-6-3-7-13-23/h3-17,26-27H,1,18-21H2,2H3

InChI Key

IZZNJZXBEFSBSL-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OCC(CC(CCC1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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